![molecular formula C8H8FNO2 B3244311 1-(5-Amino-2-fluoro-4-hydroxy-phenyl)-ethanone CAS No. 1613720-25-4](/img/structure/B3244311.png)
1-(5-Amino-2-fluoro-4-hydroxy-phenyl)-ethanone
Overview
Description
1-(5-Amino-2-fluoro-4-hydroxy-phenyl)-ethanone is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This molecule is also known as AF-1 or 5-AF and is a derivative of acetophenone. The unique structure of 1-(5-Amino-2-fluoro-4-hydroxy-phenyl)-ethanone makes it an interesting candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-fluoro-4-hydroxy-phenyl)-ethanone is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). These enzymes are involved in the development of various diseases such as cancer and Alzheimer's disease. Inhibition of these enzymes by 1-(5-Amino-2-fluoro-4-hydroxy-phenyl)-ethanone may lead to the prevention and treatment of these diseases.
Biochemical and Physiological Effects
Studies have shown that 1-(5-Amino-2-fluoro-4-hydroxy-phenyl)-ethanone has various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been reported to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(5-Amino-2-fluoro-4-hydroxy-phenyl)-ethanone in lab experiments is its high purity and yield. This makes it easier to obtain reliable and reproducible results. However, one of the limitations of using this molecule is its potential toxicity. Studies have shown that it can cause liver damage and renal toxicity at high doses.
Future Directions
There are several future directions for the research of 1-(5-Amino-2-fluoro-4-hydroxy-phenyl)-ethanone. One of the potential future directions is the development of novel drugs for the treatment of cancer and Alzheimer's disease. Another future direction is the study of the molecular mechanism of action of this molecule. This will help to understand how it exerts its therapeutic effects and may lead to the development of more potent and selective drugs.
Conclusion
In conclusion, 1-(5-Amino-2-fluoro-4-hydroxy-phenyl)-ethanone is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It possesses anti-inflammatory, anti-cancer, and anti-microbial properties and has been studied for its potential use in the treatment of various diseases. While there are some limitations to using this molecule in lab experiments, its potential therapeutic benefits make it an interesting candidate for drug development.
Scientific Research Applications
1-(5-Amino-2-fluoro-4-hydroxy-phenyl)-ethanone has been extensively studied for its potential therapeutic applications. Research has shown that this molecule possesses anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
1-(5-amino-2-fluoro-4-hydroxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-4(11)5-2-7(10)8(12)3-6(5)9/h2-3,12H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRVFLMCPYALDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257858 | |
Record name | 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401257858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1613720-25-4 | |
Record name | 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1613720-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401257858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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